molecular formula C20H21N3O3S B11640519 (2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11640519
M. Wt: 383.5 g/mol
InChI Key: OPZHCNAKVSCTTH-CIAFOILYSA-N
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Description

(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dimethoxybenzylidene and a methylbenzyl group, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring, followed by the introduction of the dimethoxybenzylidene and methylbenzyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thioamides. The reaction conditions usually involve refluxing in an appropriate solvent, such as ethanol or methanol, under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the aromatic rings.

Scientific Research Applications

(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thiazolidinone core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to inhibit certain enzymes and proteins, leading to its biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Fluorine compounds: Share some reactivity patterns due to the presence of electronegative fluorine atoms.

    Propofol related compounds: Structurally similar in terms of aromatic substitution patterns.

Uniqueness

(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both hydrazinylidene and thiazolidinone moieties, which confer distinct chemical and biological properties not commonly found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H21N3O3S/c1-13-6-4-5-7-15(13)11-18-19(24)22-20(27-18)23-21-12-14-8-9-16(25-2)17(10-14)26-3/h4-10,12,18H,11H2,1-3H3,(H,22,23,24)/b21-12+

InChI Key

OPZHCNAKVSCTTH-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2

Origin of Product

United States

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